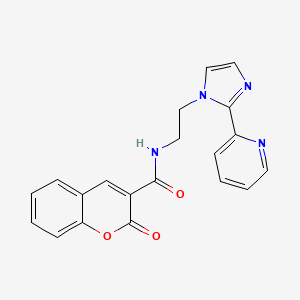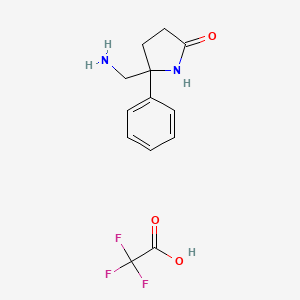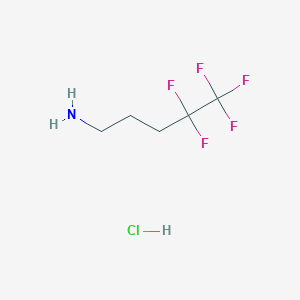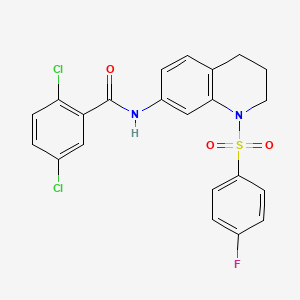![molecular formula C7H8O3 B2370703 4,8-Dioxatricyclo[4.2.1.0,3,7]nonan-5-one CAS No. 6712-83-0](/img/structure/B2370703.png)
4,8-Dioxatricyclo[4.2.1.0,3,7]nonan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8-Dioxatricyclo[4.2.1.0,3,7]nonan-5-one is a complex organic compound with a unique tricyclic structure. It is known for its stability and reactivity, making it a valuable compound in various chemical and industrial applications. The compound’s molecular formula is C7H8O3, and it has a molecular weight of 140.14 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dioxatricyclo[4.2.1.0,3,7]nonan-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diol with a carbonyl compound in the presence of an acid catalyst. The reaction conditions often require moderate temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 4,8-Dioxatricyclo[4.2.1.0,3,7]nonan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4,8-Dioxatricyclo[4.2.1.0,3,7]nonan-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,8-Dioxatricyclo[4.2.1.0,3,7]nonan-5-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes and chemical transformations. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
2-iodo-4,8-dioxatricyclo[4.2.1.0,3,7]nonan-5-one: This compound has a similar tricyclic structure but includes an iodine atom, which alters its reactivity and applications.
4,8-Dioxatricyclo[4.2.1.0,3,7]nonan-5-one derivatives: Various derivatives of the compound exist, each with modifications that provide unique properties and uses.
Uniqueness: this compound is unique due to its stable tricyclic structure and versatile reactivity. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
4,8-dioxatricyclo[4.2.1.03,7]nonan-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c8-7-4-1-3-2-5(10-7)6(4)9-3/h3-6H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRNRHKURDNAJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3C(C1C(=O)O3)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
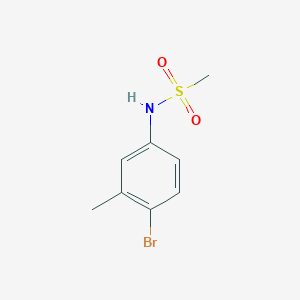
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2370622.png)
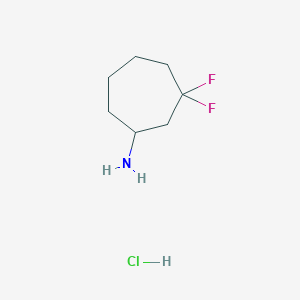
![2-[(3-Bromophenyl)methyl]piperidine](/img/structure/B2370624.png)
![Sodium 3-[(diphenylmethyl)carbamoyl]propanoate](/img/structure/B2370625.png)
![N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2370627.png)
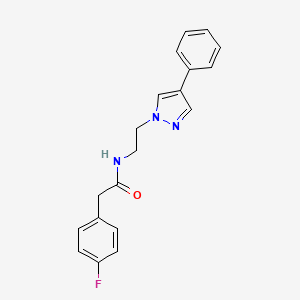
![1-[(4-phenylpiperazin-1-yl)methyl]naphthalen-2-ol](/img/structure/B2370630.png)
![N-(4-acetylphenyl)-2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2370631.png)
